molecular formula C9H9NS B6599327 2-(methylsulfanyl)-1H-indole CAS No. 13637-43-9

2-(methylsulfanyl)-1H-indole

Cat. No. B6599327
CAS RN: 13637-43-9
M. Wt: 163.24 g/mol
InChI Key: SEINETSKRAZANU-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-1H-indole, also known as indole-2-methanesulfonate (IMS), is an organic sulfur compound and a derivative of indole. It is a colorless, volatile liquid with a pungent odor and is soluble in organic solvents. IMS has been used in a variety of scientific applications, including as a reagent in organic synthesis and as a tool in the study of enzyme-catalyzed reactions.

Scientific Research Applications

DFT, FT-Raman, FTIR, NMR, and UV–Vis Studies

A study by Çatıkkaş, Aktan, and Seferoğlu (2013) utilized computational calculations on a compound closely related to 2-(methylsulfanyl)-1H-indole, focusing on its geometrical optimization and fundamental frequencies. The research provided valuable insights into the electronic and structural properties of such compounds, which can be crucial in understanding their behavior in various scientific applications (Çatıkkaş, Aktan, & Seferoğlu, 2013).

Synthesis of Bifunctionalized Indole Derivatives

Qiu et al. (2014) developed a metal-free synthesis process for bifunctionalized indole derivatives. This innovative approach simultaneously established C-S and C-N bonds, offering a mild and practical route to polyfunctionalized indoles, which are crucial in various fields of chemistry and pharmacology (Qiu et al., 2014).

Sulfenylation of Pyrroles and Indoles

Gilow, Brown, Copeland, and Kelly (1991) explored the methylsulfenylation of pyrroles and indoles, leading to the synthesis of tri- and tetrasubstituted pyrroles and disubstituted indoles. This research contributes to the understanding of how methylthio groups affect electrophilic substitution, which is essential for the development of new compounds in medicinal chemistry (Gilow, Brown, Copeland, & Kelly, 1991).

Palladium-Catalyzed Reactions for Indole Synthesis

Cacchi and Fabrizi (2005) highlighted the significance of palladium-catalyzed reactions in the synthesis and functionalization of indoles. This research opens up new possibilities for creating complex organic compounds using palladium catalysis, which is highly relevant in the synthesis of pharmaceuticals and fine chemicals (Cacchi & Fabrizi, 2005).

Indole Derivative Synthesis for Anion Sensing

Bayindir and Saracoglu (2016) explored the synthesis of 2-alkylated indole derivatives and their application in anion sensing. This study demonstrates the potential use of indole derivatives in developing new sensors, which can be applied in environmental monitoring and analytical chemistry (Bayindir & Saracoglu, 2016).

Indole Derivatives for Biological Activities

Avdeenko, Konovalova, and Yakymenko (2020) synthesized new derivatives of 2,3-dimethylindole, investigating their potential biological activities. This research is significant in the field of drug discovery, as it opens new avenues for developing biologically active compounds (Avdeenko, Konovalova, & Yakymenko, 2020).

properties

IUPAC Name

2-methylsulfanyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-11-9-6-7-4-2-3-5-8(7)10-9/h2-6,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEINETSKRAZANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methylsulfanyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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